4-Fluoro-1-nitro-2-(pentyloxy)benzene

Description

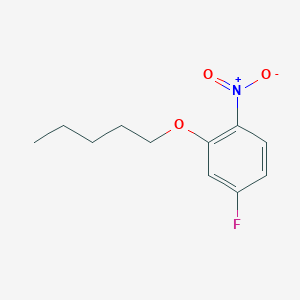

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-nitro-2-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSGLEZOQKJPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611891 | |

| Record name | 4-Fluoro-1-nitro-2-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94832-26-5 | |

| Record name | 4-Fluoro-1-nitro-2-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 1 Nitro 2 Pentyloxy Benzene and Analogues

Precursor Synthesis and Strategic Functional Group Introduction

The assembly of the target molecule typically begins with a benzene (B151609) ring that is sequentially functionalized. The order of introduction of the fluoro, nitro, and pentyloxy groups is critical to ensure the desired regiochemistry. This section details the fundamental reactions used to introduce each of these key substituents onto an aromatic core.

Approaches for Introducing the Fluoro Substituent into Aromatic Cores

Incorporating a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. wikipedia.org Consequently, several specialized methods have been developed.

One of the most traditional and reliable methods is the Balz-Schiemann reaction . This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. numberanalytics.comnumberanalytics.comwikipedia.org The process begins with the diazotization of an arylamine, followed by the introduction of the tetrafluoroborate anion (BF₄⁻) and subsequent heating to yield the aryl fluoride. numberanalytics.comwikipedia.org While effective, this method can be limited by the need to handle potentially unstable diazonium salts. researchgate.net

Halogen Exchange (Halex) reactions provide another important route, particularly in industrial settings. This method involves the substitution of a chlorine or bromine atom on an activated aromatic ring with fluorine, typically using an alkali metal fluoride like potassium fluoride (KF). google.comresearchgate.net The reaction often requires high temperatures and polar aprotic solvents, and its success is highly dependent on the presence of electron-withdrawing groups (such as a nitro group) that activate the ring towards nucleophilic aromatic substitution. google.comgoogle.com

In modern organic synthesis, electrophilic fluorinating agents have become increasingly popular. These reagents act as a source of "F⁺" and can directly fluorinate electron-rich aromatic compounds. alfa-chemistry.comnumberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, are stable, easy-to-handle solids that offer a safer alternative to gaseous fluorine and can operate under mild conditions. wikipedia.orgalfa-chemistry.com

| Method | Reagents | Precursor | Key Features |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | Arylamine | Classic method, reliable for many substrates. numberanalytics.comnumberanalytics.com |

| Halogen Exchange (Halex) | KF, CsF | Aryl Chloride/Bromide | Effective for activated aromatics, often used industrially. google.comresearchgate.net |

| Electrophilic Fluorination | Selectfluor®, NFSI | Aromatic Compound | Uses stable reagents, operates under mild conditions. wikipedia.orgalfa-chemistry.com |

Methodologies for Nitration in Substituted Benzene Systems, including Ipso-Nitration of Pre-functionalized Arenes

The introduction of a nitro group (–NO₂) onto a benzene ring is a classic example of electrophilic aromatic substitution. The most common method involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the ring.

A significant challenge in the nitration of polysubstituted benzenes is controlling the position of the incoming nitro group, as mixtures of isomers are often produced. To overcome this, ipso-nitration has emerged as a powerful strategy for achieving high regioselectivity. acs.org This reaction involves the replacement of a non-hydrogen substituent, known as a directing group, on the aromatic ring with a nitro group. rsc.org A variety of functional groups can be displaced, including boronic acids (–B(OH)₂), carboxylic acids (–COOH), and halogens. rsc.org

The ipso-nitration of arylboronic acids, for instance, provides an efficient and chemoselective route to aromatic nitro compounds. nih.gov Various nitrating agents have been developed for this purpose, including fuming nitric acid and iron nitrate, which can offer milder conditions compared to traditional methods. nih.govrsc.org This approach is particularly valuable as it fixes the position of nitration at the carbon atom previously bonded to the directing group, thus avoiding the formation of unwanted isomers. acs.orgrsc.org

Synthetic Strategies for Incorporating the Pentyloxy Moiety (Etherification Reactions)

The pentyloxy group (–OCH₂CH₂CH₂CH₂CH₃) is an ether linkage. The formation of aryl ethers, such as the pentyloxy group attached to a benzene ring, can be accomplished through several methods, ranging from classical to modern catalytic approaches.

Recent advancements in catalysis have led to the development of more environmentally benign methods for ether synthesis. Iron-catalyzed reactions have gained attention due to iron's low cost and low toxicity. Simple and readily available iron(III) triflate (Fe(OTf)₃) has been shown to be an efficient catalyst for the direct dehydrative etherification of alcohols. acs.orgnih.gov This method can be used for the synthesis of both symmetrical and unsymmetrical ethers by reacting alcohols directly, with water as the only byproduct. acs.orgnih.gov The addition of co-catalysts, such as ammonium (B1175870) chloride, can suppress side reactions and improve selectivity. nih.gov While this methodology is highly effective for benzylic alcohols, its application to the direct etherification of phenols with primary alcohols like 1-pentanol (B3423595) is an area of ongoing research. acs.org

The Williamson ether synthesis is the most traditional and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion. masterorganicchemistry.comwikipedia.org For the synthesis of an aryl ether like a pentyloxybenzene derivative, the reaction is typically adapted by using a phenoxide as the nucleophile. The phenoxide is generated by treating a phenol (B47542) with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide ion then reacts with a primary alkyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, to form the desired aryl ether. masterorganicchemistry.com The use of phase-transfer catalysts can improve the efficiency of this reaction, especially when dealing with sparingly soluble phenoxides. phasetransfercatalysis.comdntb.gov.uacrdeepjournal.org

Another classical method, particularly for aryl ethers where the Williamson synthesis might be difficult, is the Ullmann condensation . This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgacs.org However, modern variations have been developed that use catalytic amounts of soluble copper complexes, often in the presence of a ligand, allowing the reaction to proceed under milder conditions. union.edu This method is particularly useful for coupling phenols with aryl halides that are unreactive in Sₙ2-type reactions. wikipedia.orgacs.org

| Method | Reactants | Catalyst/Base | Key Features |

| Iron-Catalyzed Etherification | Phenol + Alcohol | Iron(III) salts (e.g., Fe(OTf)₃) | Direct, atom-economical method. acs.orgnih.gov |

| Williamson Ether Synthesis | Phenol + Alkyl Halide | Strong Base (e.g., NaH, K₂CO₃) | Versatile and widely used Sₙ2 reaction. masterorganicchemistry.comwikipedia.org |

| Ullmann Condensation | Phenol + Aryl Halide | Copper (catalytic or stoichiometric) | Suitable for coupling unreactive aryl halides. wikipedia.orgunion.edu |

Direct Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

There is no single, direct reaction to synthesize this compound from simple precursors. Its construction is a multi-step process that relies on the strategic application of the reactions described above. The key is the selection of an appropriate starting material and the sequence of reactions to ensure the correct placement of the three substituents. Two plausible synthetic routes are outlined below.

Route A: Etherification of a Pre-functionalized Phenol

This is likely the most efficient and regiochemically controlled route.

Starting Material: The synthesis would begin with commercially available 4-fluoro-2-nitrophenol (B1295195) . In this precursor, the fluoro and nitro groups are already in the desired 1,4-relationship, and the hydroxyl group is correctly positioned for the subsequent etherification.

Etherification: This intermediate would then undergo a Williamson ether synthesis. The phenolic proton is first removed by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting phenoxide anion then acts as a nucleophile, reacting with a pentyl electrophile, typically 1-bromopentane or 1-iodopentane , to displace the halide and form the pentyloxy ether linkage. This Sₙ2 reaction yields the final product, this compound. This route is highly selective as the positions of the fluoro and nitro groups are pre-determined.

Route B: Nitration of a Fluoro-Ether Precursor

An alternative approach involves introducing the nitro group in the final step.

Precursor Synthesis: This route would start with the synthesis of 1-fluoro-3-(pentyloxy)benzene . This could be prepared via a Williamson ether synthesis from 3-fluorophenol (B1196323) and 1-bromopentane.

Nitration: The 1-fluoro-3-(pentyloxy)benzene precursor would then be nitrated using a standard mixture of nitric acid and sulfuric acid. The regiochemical outcome of this step is crucial. The pentyloxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The powerful activating effect of the alkoxy group would dominate, directing the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to it. This would lead to a mixture of products, including the desired this compound (nitration para to the pentyloxy group) and other isomers such as 1-fluoro-5-nitro-2-(pentyloxy)benzene (nitration ortho to the pentyloxy group). The separation of these isomers could be challenging, making this route less efficient than Route A.

Given the challenges in controlling regioselectivity during the nitration of a disubstituted benzene, Route A, which builds upon a precursor where the relative positions of the key substituents are already established, represents a more strategic and reliable pathway to synthesize this compound.

Stepwise Reaction Sequences and Optimization

The most common and direct route for the synthesis of this compound involves the reaction of a di-substituted fluoronitrobenzene with a source of the pentyloxy group. A plausible and frequently employed starting material for this transformation is 2,4-difluoronitrobenzene (B147775). The nitro group at position 1 strongly activates the ortho (position 2) and para (position 4) positions for nucleophilic substitution.

The stepwise reaction sequence can be outlined as follows:

Generation of the Nucleophile: The pentyloxy nucleophile is typically generated by treating pentanol (B124592) with a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can influence the reaction rate and yield.

Nucleophilic Aromatic Substitution (SNAr): The generated pentoxide anion then acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4-difluoronitrobenzene. The fluorine atom at the ortho position is generally more susceptible to displacement than the one at the para position due to the stronger activating effect of the nitro group at the ortho position.

Optimization of Reaction Conditions:

The optimization of this synthesis involves a systematic variation of several parameters to maximize the yield and purity of the desired product. Key parameters for optimization include:

Solvent: The choice of solvent plays a crucial role in SNAr reactions. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen atom. Studies have shown that nonpolar solvents can enhance ortho-selectivity in the SNAr reactions of 2,4-dihaloaromatic compounds. nih.gov

Base: The strength and nature of the base used to deprotonate pentanol can significantly affect the reaction. Stronger bases like sodium hydride lead to a higher concentration of the nucleophile, potentially increasing the reaction rate. However, milder bases like potassium carbonate are often preferred for their ease of handling and to minimize side reactions.

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically for each specific reaction.

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion of the starting material to the desired product.

A representative, albeit general, reaction scheme is depicted below:

Considerations for Reaction Yields and Purity

The yields of SNAr reactions for the synthesis of alkoxy-substituted nitrobenzenes can vary widely depending on the specific substrates and reaction conditions. With careful optimization, yields for the synthesis of compounds like this compound can be expected to be in the moderate to high range. For instance, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide under optimized microwave conditions has been reported to afford the desired product with exclusive ortho-selectivity in an 87% yield. nih.govbwise.kr

Purity and Purification:

The primary impurity in the synthesis of this compound from 2,4-difluoronitrobenzene is the isomeric product, 2-fluoro-1-nitro-4-(pentyloxy)benzene, resulting from the substitution at the para position. The regioselectivity of the reaction is therefore a key determinant of the final product's purity.

Purification of the crude product is typically achieved through standard laboratory techniques such as:

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and any isomeric byproducts.

The purity of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR), and mass spectrometry.

Synthesis of Structurally Related Derivatives and Homologues

The synthetic methodology described for this compound can be readily adapted to synthesize a variety of structurally related derivatives and homologues.

Exploration of Alkoxy Chain Length Variations

By substituting pentanol with other primary or secondary alcohols, a series of homologues with varying alkoxy chain lengths can be synthesized. This allows for the systematic investigation of the effect of the alkoxy chain on the physical, chemical, and biological properties of the resulting compounds.

| Alcohol Reactant | Corresponding Product |

| Methanol | 4-Fluoro-2-methoxy-1-nitrobenzene |

| Ethanol | 2-Ethoxy-4-fluoro-1-nitrobenzene |

| Propanol | 4-Fluoro-1-nitro-2-propoxybenzene |

| Butanol | 2-Butoxy-4-fluoro-1-nitrobenzene |

| Hexanol | 4-Fluoro-1-nitro-2-(hexyloxy)benzene |

The reactivity of the alcohol may vary with chain length and branching, potentially requiring adjustments to the reaction conditions for optimal yields.

Regioselective Synthesis of Positional Isomers

The regioselective synthesis of positional isomers of this compound is a significant challenge. The directing effects of the substituents on the aromatic ring play a crucial role. In the case of 2,4-difluoronitrobenzene, the nitro group strongly directs nucleophilic attack to the ortho and para positions. As mentioned, the ortho position is generally more reactive.

To selectively synthesize the para-substituted isomer, 2-fluoro-1-nitro-4-(pentyloxy)benzene, one might start with a different precursor, such as 2-chloro-4-fluoronitrobenzene, where the greater lability of the chlorine atom compared to fluorine could potentially favor substitution at the 2-position, although this is not guaranteed. Alternatively, protecting group strategies or the use of specific catalysts could be explored to control the regioselectivity. The regioselectivity of the substitution at ortho versus para positions induced by an electron-withdrawing group has been a key area of investigation in SNAr reactions. nih.gov

Introduction of Auxiliary Functionalities for Enhanced Reactivity

The reactivity of the aromatic core can be further modulated by the introduction of additional functional groups. For instance, the presence of a second nitro group on the ring would further activate it towards nucleophilic substitution. Conversely, the introduction of an electron-donating group would decrease the reactivity.

This principle can be utilized to synthesize a diverse range of derivatives. For example, starting from a functionalized nitroaniline, one can perform a series of reactions, including diazotization followed by substitution, to introduce a halogen at a specific position, which can then be displaced by an alkoxy group. nih.gov

Advanced Synthetic Strategies Utilizing the Core Structure

The 4-fluoro-1-nitro-2-(alkoxy)benzene core structure is a valuable building block in organic synthesis for the construction of more complex molecules. The presence of multiple functional groups—the nitro group, the fluorine atom, and the alkoxy chain—provides several handles for further chemical transformations.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of heterocyclic compounds.

Nucleophilic Displacement of the Fluorine Atom: The remaining fluorine atom can be displaced by another nucleophile under more forcing conditions, allowing for the sequential introduction of different substituents.

Modification of the Alkoxy Chain: The alkoxy chain can be functionalized, for example, by introducing a terminal hydroxyl or amino group, which can then be used for further conjugation to other molecules.

These advanced strategies enable the use of this compound and its analogues as key intermediates in the synthesis of a wide range of target molecules, including pharmacologically active compounds and fluorescent dyes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Systems

The synthesis of this compound can be efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is a cornerstone of aromatic chemistry, particularly for rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂). wikipedia.org

In the context of fluorinated systems, the nitro group plays a crucial role by activating the benzene ring towards attack by nucleophiles. libretexts.org When positioned ortho or para to a leaving group, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.orgpearson.com Fluorine is an effective leaving group in SNAr reactions, in part because its high electronegativity polarizes the carbon-fluorine bond, making the ipso-carbon more susceptible to nucleophilic attack.

A plausible and common synthetic route to this compound involves the reaction of 2,4-difluoronitrobenzene with a pentyloxide nucleophile, typically generated by treating pentanol with a base like sodium hydride or potassium carbonate. The substitution occurs regioselectively. The first substitution by the pentyloxide ion is directed to the para-position relative to the nitro group due to a combination of electronic activation and lesser steric hindrance compared to the ortho-position.

Interactive Data Table: Representative SNAr Synthesis

| Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product |

| 2,4-Difluoronitrobenzene | 1-Pentanol | K₂CO₃ | DMF | This compound |

| 2,4-Difluoronitrobenzene | Sodium pentoxide | N/A | THF | This compound |

Cross-Coupling Methodologies for Aryl-Pentyloxy Linkages (e.g., Sonogashira Coupling of 1,4-diethynyl-2,5-bis(pentyloxy)benzene precursors)

While not a direct synthesis of the title compound, cross-coupling reactions are vital for creating more complex analogues featuring aryl-pentyloxy motifs. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. This methodology is particularly relevant when considering precursors like 1,4-diethynyl-2,5-bis(pentyloxy)benzene, which can be further elaborated into advanced materials or complex molecules.

The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an organic solvent. The pentyloxy groups on the aromatic ring influence the electronic properties of the substrate but are generally stable under the reaction conditions. The Sonogashira coupling is valued for its mild conditions and tolerance of a wide range of functional groups.

The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the copper acetylide and the palladium(II) complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst.

Interactive Data Table: Typical Sonogashira Coupling Conditions

| Component | Example | Role |

| Aryl Halide | 1,4-Diiodo-2,5-bis(pentyloxy)benzene | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates alkyne |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes HX byproduct |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction Medium |

Denitrative Transformations for Further Functionalization of Nitroarenes

The nitro group in this compound is not merely an activating group for SNAr; it is also a versatile functional handle that can be transformed or replaced to introduce further molecular diversity. acs.org The conversion of nitroarenes into other functionalities is a key strategy in multi-step organic synthesis.

A classical and widely used method involves a two-step sequence:

Reduction to an Amine: The nitro group is readily reduced to a primary amine (-NH₂). Common reducing agents for this transformation include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). youtube.com

Diazotization and Substitution (Sandmeyer Reaction): The resulting arylamine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. youtube.commnstate.edu The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations. rsc.orgnih.gov This allows for the introduction of halides (Cl, Br), cyano groups (CN), hydroxyl groups (OH), and other functionalities.

More contemporary approaches have been developed for the direct, one-step replacement of the nitro group, bypassing the amine intermediate. These modern denitrative coupling reactions often utilize transition-metal catalysts. For example, palladium-catalyzed methods have been developed for the reductive denitration (replacement of -NO₂ with -H) using mild reducing agents like isopropanol. acs.orgacs.org Other catalytic systems can achieve denitrative cross-couplings, replacing the nitro group directly with ethers, boronic esters, or other groups. acs.org Additionally, transition-metal-free photochemical methods for reductive denitration have also been reported. researchgate.netrsc.org

Interactive Data Table: Functionalization Pathways for Nitroarenes

| Transformation | Reagents | Intermediate | Final Product Group |

| Reduction & Sandmeyer Chlorination | 1. Fe, HCl2. NaNO₂, HCl3. CuCl | Arylamine, Diazonium Salt | Chloro (-Cl) |

| Reduction & Sandmeyer Bromination | 1. H₂, Pd/C2. NaNO₂, HBr3. CuBr | Arylamine, Diazonium Salt | Bromo (-Br) |

| Reduction & Schiemann Reaction | 1. Zn, AcOH2. NaNO₂, HBF₄3. Heat | Arylamine, Diazonium Salt | Fluoro (-F) |

| Pd-Catalyzed Reductive Denitration | Pd/BrettPhos, K₃PO₄, 2-Propanol | N/A | Hydrogen (-H) |

Unable to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive search for experimental spectroscopic data for the compound This compound , it has been determined that the necessary scientific information required to construct the requested article is not publicly available.

The user's request specified a detailed article on the "Advanced Spectroscopic and Structural Elucidation" of this particular compound, with a strict outline requiring in-depth analysis of its High-Resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data. This includes specific subsections on:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

2D NMR (Two-Dimensional NMR techniques like COSY and HSQC)

FT-IR (Fourier Transform Infrared) Spectroscopy

Generating an article that is "thorough, informative, and scientifically accurate" is not possible without access to the foundational experimental data. To proceed would require speculation or the use of data from analogous but distinct molecules, which would not adhere to the required standards of scientific accuracy and would violate the explicit constraints of the user's request.

Therefore, the article on the advanced spectroscopic and structural elucidation of this compound cannot be created at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 1 Nitro 2 Pentyloxy Benzene

Vibrational Spectroscopy for Molecular Fingerprinting

Raman Spectroscopy for Symmetrical and Skeletal Vibrational Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering insights into their structural framework. For 4-Fluoro-1-nitro-2-(pentyloxy)benzene, the Raman spectrum is expected to be characterized by several key vibrational modes arising from the substituted benzene (B151609) ring and the pentyloxy chain. The symmetry of the molecule, or lack thereof, will influence the intensity and number of Raman active bands.

The primary vibrational modes anticipated in the Raman spectrum include:

Nitro Group Vibrations: The symmetric stretching of the NO₂ group is expected to produce a strong and characteristic Raman band, typically observed in the 1300-1370 cm⁻¹ region for substituted nitrobenzenes. nih.gov

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic vibrations. The ring breathing mode, a symmetric vibration of the entire ring, is expected to be a strong band. The presence of substituents will influence the exact frequency of these modes. researchgate.net For instance, the C-F stretching vibration will also contribute to the spectrum.

Pentyloxy Chain Vibrations: The C-O-C stretching vibrations of the ether linkage and the various C-C stretching and CH₂ bending modes of the pentyl group will be present. These are typically found in the fingerprint region of the spectrum.

Skeletal Vibrations: Low-frequency skeletal vibrations involving the entire molecular framework, including deformations of the benzene ring and torsions of the substituent groups, will also be observed.

The introduction of a fluorine atom can influence the intensity of the aromatic ring vibrations. mdpi.com The electron-withdrawing nature of the nitro group and the fluorine atom, along with the electron-donating pentyloxy group, will collectively affect the polarizability of the molecule and thus the intensities of the Raman bands. chemistryviews.orglibretexts.org

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ Symmetric Stretch | 1330 - 1360 |

| Aromatic Ring Breathing | 990 - 1010 |

| C-N Stretch | 1100 - 1120 |

| C-F Stretch | 1200 - 1250 |

| C-O-C Stretch (Ether) | 1240 - 1270 |

| Aromatic C-H in-plane bend | 1000 - 1300 |

| CH₂ Bending (Scissoring) | 1440 - 1470 |

Note: The predicted values are based on the analysis of similar substituted nitrobenzene (B124822) and fluorinated aromatic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

The molecular formula of this compound is C₁₁H₁₄FNO₃.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄FNO₃ |

| Theoretical Exact Mass | 227.09577 u |

The experimentally determined exact mass from HRMS should be in close agreement with the theoretical value, typically within a few parts per million (ppm), confirming the elemental composition of the compound. molbase.com

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz In a GC-MS analysis of this compound, the compound would first be separated from other components on a gas chromatography column before being introduced into the mass spectrometer. The retention time in the GC would be characteristic of the compound under the specific chromatographic conditions.

Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak at m/z 227 would be observed.

Loss of the Pentyl Group: A significant fragmentation pathway would be the cleavage of the ether bond, resulting in the loss of the pentyl radical (•C₅H₁₁) to give a fragment at m/z 156.

Loss of the Pentyloxy Group: Cleavage of the C-O bond could also lead to the loss of the pentyloxy radical (•OC₅H₁₁) to give a fragment at m/z 140.

Loss of NO₂: The loss of the nitro group (•NO₂) would result in a fragment at m/z 181.

Fragments from the Pentyl Chain: Fragmentation of the pentyl chain itself would produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 227 | [C₁₁H₁₄FNO₃]⁺ (Molecular Ion) |

| 181 | [C₁₁H₁₄FO]⁺ |

| 156 | [C₆H₃FNO₂]⁺ |

| 140 | [C₆H₄FN]⁺ |

| 71 | [C₅H₁₁]⁺ |

Electrospray ionization is a soft ionization technique particularly suited for the analysis of polar and less volatile compounds. While this compound itself may not be sufficiently polar for efficient ESI, its polar derivatives could be readily analyzed. For instance, if the nitro group were reduced to an amino group, the resulting amine would be easily protonated in the ESI source, yielding a strong [M+H]⁺ ion.

The fragmentation of such polar derivatives in tandem mass spectrometry (MS/MS) would provide valuable structural information. For example, the fragmentation of the protonated amine derivative would likely involve the loss of the pentyloxy group or fragmentation of the pentyl chain. The fragmentation behavior of nitroaromatic compounds and their metabolites has been studied using ESI-MS, revealing characteristic losses of NO and NO₂. nih.gov

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Packing

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, the solid-state conformation and packing can be inferred from the crystal structures of related substituted nitrobenzenes. researchgate.net

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the pentyloxy chain or the aromatic ring and the oxygen atoms of the nitro group are expected to play a role in stabilizing the crystal lattice. researchgate.net

Halogen Bonding: The fluorine atom may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene, for example, reveals a nearly planar molecule with the nitro group slightly inclined to the ring plane, and the crystal packing is stabilized by π-π contacts and C-H···O hydrogen bonds. mdpi.com Similar interactions are anticipated to be present in the crystal structure of this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₄FNO₃.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 58.14 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.21 |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.36 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.16 |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.13 |

| Total | 227.235 | 100.00 |

Experimental values obtained from combustion analysis should be in close agreement with these theoretical percentages, typically within ±0.4%, to confirm the purity and stoichiometry of the compound. nih.govresearchgate.net

Mechanistic Studies and Chemical Reactivity of 4 Fluoro 1 Nitro 2 Pentyloxy Benzene

Reactivity Profiles of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common and synthetically useful of which is its reduction to an amino group.

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. nih.govnih.govacs.org This reduction can be achieved through various methods, generally involving catalytic hydrogenation or the use of dissolving metals. For 4-Fluoro-1-nitro-2-(pentyloxy)benzene, these transformations are expected to proceed cleanly, yielding 5-Fluoro-2-(pentyloxy)aniline. The conditions for such reductions are well-established and can be adapted from protocols for other substituted nitroarenes. researchgate.netchemrxiv.org

Commonly employed methods include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst, but others such as platinum (Pt) or nickel (Ni) can also be used. This process is typically clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). These reactions generate the amine salt, which is then neutralized to liberate the free aniline (B41778).

Electrocatalytic Reduction: More modern approaches utilize electrocatalytic methods, which can offer high selectivity and operate under mild, aqueous conditions at room temperature, avoiding the need for high-pressure hydrogen gas or harsh reagents. nih.govnih.govacs.org

| Method | Reagents & Conditions | General Applicability |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, Ethanol or Ethyl Acetate, Room Temperature | High efficiency, clean reaction, sensitive to other reducible groups. |

| Metal in Acid | Fe/HCl or SnCl₂/HCl, Reflux | Robust, cost-effective, tolerates many functional groups. |

| Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium (B1175870) formate (B1220265) (HCO₂NH₄), Pd/C, Reflux | Avoids the use of H₂ gas, generally safe and effective. |

| Electrocatalytic Reduction | Aqueous solution, redox mediator (e.g., polyoxometalate), cathode | Mild conditions, high selectivity, sustainable. nih.gov |

While reduction to an amine is the most common fate of the nitro group, its complete removal (denitration) is also possible, though it typically requires specific catalytic systems. Direct reductive denitration can be challenging due to the inherent reactivity of the nitro group, which often leads to amino, nitroso, or hydroxylamine (B1172632) products under reducing conditions. acs.org

Transition-metal catalysis has enabled pathways for denitrative coupling, where the nitro group is replaced by another substituent. acs.org However, for simple reductive denitration (replacement of -NO₂ with -H), specific palladium-catalyzed systems have been developed. For instance, a Pd/BrettPhos catalyst with 2-propanol as a mild reducing agent can effectively denitrate nitroarenes without reducing them to anilines. acs.org Such a reaction could potentially convert this compound to 1-Fluoro-3-(pentyloxy)benzene. Another studied pathway involves the reaction of nitroaromatic compounds with radical cations, leading to NO₂ elimination, though this is a more specialized reaction observed in mass spectrometry. nih.govresearchgate.net In many synthetic contexts, denitration is an undesired side reaction, especially during nucleophilic aromatic substitution on highly activated substrates. rsc.org

Reactivity of the Fluoro Substituent in Aromatic Nucleophilic Substitution

The most significant aspect of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SₙAr), where the fluorine atom acts as a leaving group.

The SₙAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. wikipedia.org In this compound, the nitro group is in the para position relative to the fluorine atom. This arrangement strongly activates the C-F bond toward nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

The regioselectivity is clear: nucleophilic attack will overwhelmingly occur at the carbon atom bearing the fluorine (C-4), as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization. stackexchange.com The pentyloxy group at the C-2 position is ortho to the nitro group and meta to the fluorine. While it is a weak activating group via resonance, its inductive effect is deactivating, and it may exert a minor steric influence on the approaching nucleophile. However, the directing effect of the para-nitro group is dominant.

The kinetics of SₙAr reactions are highly dependent on the nature of the leaving group. For halogens, the unusual reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com

| Leaving Group (X in 1-X-4-nitrobenzene) | Relative Rate of Reaction with Piperidine |

|---|---|

| -F | 3100 |

| -Cl | 4.3 |

| -Br | 1.0 |

| -I | 0.38 |

The activation of the fluorine atom for substitution is a direct consequence of electronic effects. The high electronegativity of fluorine makes the carbon atom to which it is attached (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. This effect polarizes the C-F bond and lowers the activation energy for the formation of the Meisenheimer complex, which is the rate-determining step. masterorganicchemistry.com

Once the nucleophile has added to the ring, the intermediate complex is formed. The subsequent step, the elimination of the fluoride (B91410) ion to restore the aromaticity of the ring, is fast. Although the C-F bond is the strongest carbon-halogen bond, its cleavage is not part of the slow step of the reaction. Therefore, bond strength is not the deciding factor for the leaving group's ability in SₙAr reactions; rather, it is the group's ability to facilitate the initial attack through its inductive electron-withdrawing effect. wikipedia.orgmasterorganicchemistry.com The powerful resonance and inductive stabilization provided by the para-nitro group is essential for this entire process to occur efficiently.

Chemical Transformations Involving the Pentyloxy Side Chain

The pentyloxy group is an alkyl aryl ether, which is a relatively stable functional group. Under most conditions, it will remain intact. However, under strongly acidic conditions, it can undergo cleavage. wikipedia.org

The most common reaction for alkyl aryl ethers is cleavage by strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). youtube.comyoutube.com This is followed by a nucleophilic attack by the halide ion.

For this compound, the cleavage would proceed via an Sₙ2 mechanism. The bromide or iodide ion would attack the less sterically hindered primary carbon of the pentyl group, displacing 5-fluoro-2-nitrophenol (B146956) as the leaving group. The aryl C–O bond remains intact because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. libretexts.org

| Reaction | Reagents | Products |

|---|---|---|

| Ether Cleavage | Excess HBr, heat | 5-Fluoro-2-nitrophenol and 1-Bromopentane (B41390) |

| Ether Cleavage | Excess HI, heat | 5-Fluoro-2-nitrophenol and 1-Iodopentane |

Other transformations of the pentyloxy side chain, such as free-radical halogenation on the alkyl chain, are possible but would likely be unselective and are not common synthetic strategies for molecules of this type.

Cleavage Reactions of Ether Linkages

The ether linkage in this compound, specifically the aryl alkyl ether bond, can be cleaved under strong acidic conditions. wikipedia.orglibretexts.org This type of reaction is a standard method for dealkylation of aromatic ethers to produce phenols. libretexts.orgnumberanalytics.com

The mechanism involves the initial protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the pentyloxy group into a good leaving group (a neutral pentanol (B124592) molecule). wikipedia.orglibretexts.org A nucleophile, in this case, the bromide or iodide ion, then attacks the carbon atom of the C-O bond. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is resistant to nucleophilic attack in this context (SN2) and the formation of a phenyl cation is highly unfavorable (SN1). libretexts.org

The reaction proceeds as follows:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: The halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the α-carbon of the pentyl group in an SN2 reaction.

Product Formation: The C-O bond is broken, yielding 4-fluoro-2-nitrophenol (B1295195) and a 1-halopentane (e.g., 1-iodopentane).

Diaryl ethers are generally resistant to this type of cleavage, and while the electron-withdrawing nitro group influences the electron density of the ring, the fundamental mechanism of aryl alkyl ether cleavage remains the preferred pathway. libretexts.org

Transetherification Reactions and Alkoxy Group Modifications

Transetherification, the exchange of an alkoxy group on a molecule with a different alkoxy group from an alcohol, is a potential but not commonly documented reaction for an unactivated aromatic ether like this under typical conditions. More practical modification of the alkoxy group would first involve the cleavage of the ether linkage as described above to yield the corresponding phenol (B47542), 4-fluoro-2-nitrophenol.

Once the phenol is generated, it can readily undergo a variety of reactions to introduce new alkoxy groups, most commonly through Williamson ether synthesis. This two-step modification process involves:

Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic phenoxide ion.

Alkylation: The phenoxide is then reacted with an alkylating agent (e.g., an alkyl halide or tosylate) to form a new ether.

This cleavage-then-alkylation sequence provides a versatile and high-yielding route to modify the alkoxy group, allowing for the introduction of a wide range of different alkyl or functionalized chains in place of the original pentyl group.

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring of this compound is profoundly influenced by the electronic effects of its three substituents. The dominant reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. This is due to the powerful activating effect of the para-nitro group. orgosolver.comnumberanalytics.com

The individual and combined effects of the substituents are summarized below:

| Substituent | Position | Effect on Nucleophilic Aromatic Substitution (SNAr) | Electronic Mechanism |

| Nitro (-NO₂) Group | 1 (para to F) | Strongly Activating | Strong -I (Inductive) and -R (Resonance) electron withdrawal. Stabilizes the negatively charged intermediate. |

| Fluoro (-F) Group | 4 (Leaving Group) | Excellent Leaving Group | Highly electronegative, polarizes the C-F bond. The C-F bond is relatively strong, but its cleavage is not the rate-determining step. Fluoride is the most effective halogen leaving group in SNAr. |

| Pentyloxy (-OC₅H₁₁) Group | 2 (ortho to F) | Weakly Deactivating | -I (Inductive) electron withdrawal due to oxygen's electronegativity. +R (Resonance) electron donation from oxygen's lone pairs. In SNAr, the electron-donating resonance effect slightly destabilizes the negative charge of the intermediate, making it a deactivating group relative to hydrogen. |

The nitro group, being para to the fluorine, strongly withdraws electron density from the ring, making the carbon atom attached to the fluorine (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. orgosolver.com This effect also provides significant resonance stabilization for the negatively charged intermediate formed during the reaction. core.ac.ukmasterorganicchemistry.com The pentyloxy group, being an electron-donating group by resonance, has a mild deactivating effect on SNAr, opposing the powerful activation of the nitro group. uobabylon.edu.iq However, the activation by the nitro group is overwhelmingly dominant, making the compound highly reactive towards nucleophiles. The fluorine atom serves as an excellent leaving group in this context, superior to other halogens. masterorganicchemistry.comwikipedia.org

Investigation of Reaction Mechanisms

The key chemical transformation for this compound is the SNAr reaction. The mechanism of this reaction is generally considered to be a two-step addition-elimination process. masterorganicchemistry.comimperial.ac.uk

Kinetic Studies of Key Chemical Transformations

The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a high-energy, negatively charged intermediate. masterorganicchemistry.com The subsequent loss of the fluoride leaving group is rapid.

Reference Kinetic Data: Reaction of 1-Fluoro-4-nitrobenzene with Pyrrolidine in THF researchgate.net

| Temperature (°C) | Pressure (bar) | Conversion (%) |

| 25 | 60 | 37 |

| 25 | 120 | 51 |

| 25 | 180 | 60 |

| 50 | 60 | 79 |

| 50 | 120 | 88 |

| 50 | 180 | 92 |

For this compound, two main factors would alter the reaction rate compared to 1-fluoro-4-nitrobenzene:

Electronic Effect: The electron-donating pentyloxy group would slightly decrease the rate of reaction by destabilizing the negative charge of the reaction intermediate.

Steric Effect: The bulky pentyloxy group ortho to the site of attack may provide some steric hindrance to the approaching nucleophile, potentially slowing the reaction rate compared to the unhindered analogue.

Postulated Intermediates and Transition State Analysis

The SNAr reaction of this compound with a nucleophile (Nu⁻) is postulated to proceed through a high-energy intermediate known as a Meisenheimer complex . core.ac.ukmasterorganicchemistry.com This intermediate is a resonance-stabilized cyclohexadienyl anion.

Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring. The resulting negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

The transition state for the formation of this intermediate (TS1) is the highest energy point on the reaction coordinate and thus represents the rate-determining step. masterorganicchemistry.com This transition state involves the partial formation of the C-Nu bond and significant negative charge buildup on the aromatic ring.

Recent computational and experimental studies have suggested that for some systems, the SNAr reaction may not be a discrete stepwise process but rather a concerted mechanism (CSNAr) or exist on a mechanistic continuum between the two extremes. acs.orgrsc.org In a concerted transition state, the C-Nu bond is formed concurrently with the C-F bond breaking, avoiding a discrete intermediate. However, for highly activated systems like this one, with a strong electron-withdrawing group and a good leaving group, the stepwise mechanism via a stable Meisenheimer complex is generally the accepted model. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive theoretical and computational investigation into the molecular structure, electronic properties, and reactivity of the chemical compound this compound is currently not available in publicly accessible scientific literature. Despite the growing importance of computational chemistry in understanding and predicting the behavior of novel organic molecules, detailed quantum chemical modeling studies specifically focused on this compound have yet to be published.

Computational chemistry employs sophisticated software and theoretical models to simulate molecules at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) are powerful tools for optimizing molecular geometries, calculating energies, and analyzing the electronic landscape of a compound. Such studies are crucial for a wide range of applications, from drug design to materials science.

For a molecule like this compound, a typical computational investigation would involve several key areas.

Prospective Areas for Computational Study:

Quantum Chemical Modeling of Molecular Structure and Conformation: A foundational aspect of any computational study is the determination of the molecule's most stable three-dimensional structure. This would involve:

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations: Researchers would use DFT to find the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Evaluation of Basis Sets and Exchange-Correlation Functionals: The accuracy of DFT calculations is highly dependent on the chosen basis set and functional. A thorough study would typically test several combinations to ensure the reliability of the results.

Electronic Structure and Reactivity Descriptors: Once the geometry is optimized, various electronic properties that govern the molecule's reactivity can be calculated.

Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability. The spatial distribution of these orbitals would highlight the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, offering crucial clues about how the molecule will interact with other chemical species.

While computational studies on analogous substituted nitrobenzene (B124822) derivatives exist, the specific combination of the fluoro, nitro, and pentyloxy groups at these particular positions on the benzene ring presents a unique electronic and steric environment. Therefore, direct extrapolation of data from similar molecules would not provide an accurate or reliable understanding of this compound.

The absence of dedicated research on this compound means that detailed data tables for its conformational analysis, HOMO-LUMO energies, and MEP surface characteristics cannot be compiled at this time. Future computational studies are needed to elucidate the specific properties of this compound and contribute to a deeper understanding of this class of compounds.

Lack of Publicly Available Computational Data for this compound

Following a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational investigations were found for the compound This compound . Consequently, data pertaining to its atomic charge analysis, dipole moment, theoretical spectroscopic properties (FT-IR, Raman, NMR, UV-Visible), and nonlinear optical properties are not available in the public domain.

The user's request for an article structured around detailed computational analyses—including Mulliken and APT atomic charges, dipole moment calculations, simulated vibrational and electronic spectra, and theoretical NMR chemical shifts—cannot be fulfilled due to the absence of published research on this specific molecule.

While computational studies are common for many organic molecules, particularly those with potential applications in materials science or pharmacology, it appears that This compound has not been the subject of such detailed theoretical examination, or at least, the results of any such studies have not been published in accessible scientific journals or databases. Therefore, the creation of data tables and detailed research findings as requested is not possible.

Computational and Theoretical Investigations of 4 Fluoro 1 Nitro 2 Pentyloxy Benzene

Nonlinear Optical (NLO) Properties Calculations

Computational Assessment of Polarizability and Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β), are crucial indicators of its potential in optoelectronic applications. These properties can be predicted with considerable accuracy using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for such predictions, often employing functionals like B3LYP or CAM-B3LYP, which have shown reliability in calculating electronic properties of organic molecules. globalresearchonline.netresearchgate.net

The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. Hyperpolarizability, a higher-order effect, quantifies the nonlinear response to intense electric fields, such as those from a laser. For a molecule like 4-fluoro-1-nitro-2-(pentyloxy)benzene, the interplay between the electron-donating pentyloxy group and the electron-withdrawing nitro and fluoro groups is expected to create a significant intramolecular charge transfer system, which is a key factor for a large hyperpolarizability.

While specific calculated values for this compound are not available, we can infer expected trends from computational studies on related molecules. The table below presents representative theoretical values for molecules with similar functional groups to illustrate the magnitude of these properties. The calculations are typically performed using DFT methods with appropriate basis sets, such as 6-311++G(d,p), to provide a good balance between accuracy and computational cost. globalresearchonline.net

Table 1: Representative Calculated Polarizability and Hyperpolarizability of Related Aromatic Compounds

| Compound | Method | Polarizability (α) (a.u.) | Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Nitrobenzene (B124822) | DFT/B3LYP | ~85 | ~-150 |

| Anisole | DFT/B3LYP | ~80 | ~50 |

| Fluorobenzene | DFT/B3LYP | ~70 | ~-20 |

| 1,2,3-trichloro-4-nitrobenzene | DFT/B3LYP/6-311++G(d,p) | 128.5 | 447.8 |

Thematic Studies on Fluorine Substitution Effects on NLO Response

Theoretical studies on fluorinated diacetylenes have also suggested that the introduction of fluorine atoms can be detrimental to enhancing third-order NLO properties. sci-hub.se Computational investigations are essential to precisely quantify these effects and to understand the intricate balance between the electron-donating and electron-withdrawing strengths of the various substituents in determining the final NLO response.

Reaction Pathway Energetics and Transition State Theory Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting reactivity. For this compound, a key reaction pathway of interest is nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion acts as a leaving group, facilitated by the presence of the strongly electron-withdrawing nitro group.

Transition state theory calculations, typically performed using DFT methods, can map out the potential energy surface of the reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. This energy difference is the activation energy (ΔG‡), which is a critical parameter in determining the reaction rate.

The SNAr mechanism generally proceeds via a two-step addition-elimination process, involving a high-energy intermediate known as a Meisenheimer or σ-complex. researchgate.net Computational studies can model the geometries and energies of both the transition states and the intermediate complex. rsc.orgrsc.org

For a generic nucleophile (Nu-) reacting with this compound, the reaction pathway can be computationally modeled as follows:

Formation of the σ-complex: The nucleophile attacks the carbon atom bearing the fluorine, forming a tetrahedral intermediate. The energy of the transition state leading to this complex is calculated.

Departure of the leaving group: The fluoride ion is eliminated from the σ-complex, restoring the aromaticity of the ring. The activation energy for this step is also determined.

The following table provides a hypothetical representation of the kind of energetic data that would be obtained from a DFT study on the SNAr reaction of this compound with a model nucleophile, such as methoxide.

Table 2: Hypothetical Reaction Pathway Energetics for an SNAr Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| TS1 | Transition state for nucleophile addition | +15 to +25 |

| σ-complex | Meisenheimer intermediate | -5 to +5 |

| TS2 | Transition state for fluoride departure | +10 to +20 |

| Products | Substituted product + F- | < 0 (for a favorable reaction) |

Applications in Material Science and Advanced Organic Synthesis

Development of Liquid Crystalline Materials

The design of liquid crystals hinges on the precise control of molecular shape, polarity, and intermolecular interactions to induce self-assembly into ordered, fluid phases. The structural features of 4-Fluoro-1-nitro-2-(pentyloxy)benzene make it an intriguing building block for mesogenic compounds.

Design and Synthesis of this compound-derived Liquid Crystals

While specific liquid crystals directly synthesized from this compound are not extensively detailed in the literature, a plausible synthetic approach can be conceptualized based on established methodologies for creating calamitic (rod-shaped) mesogens. The synthesis would typically involve a multi-step process to build a rigid core with flexible terminal chains.

A hypothetical synthetic pathway could commence with the reduction of the nitro group in this compound to an amine. This amino derivative serves as a key intermediate. Subsequently, this intermediate can be coupled with a variety of carboxylic acids or acid chlorides containing another phenyl ring, often with a terminal alkyl or alkoxy chain, to form an ester or amide linkage. This creates the elongated, rigid core structure essential for liquid crystalline behavior. The pentyloxy group from the initial precursor acts as one of the terminal flexible chains.

For instance, the amino derivative of this compound could be reacted with a 4-alkoxybenzoic acid to yield a biphenyl (B1667301) derivative with terminal alkoxy chains of varying lengths. The presence of the fluorine atom is a crucial design element, intended to modulate the material's physical properties.

Elucidation of Structure-Mesophase Relationship

The relationship between the molecular structure of a compound and the type of liquid crystalline phase (mesophase) it forms is a fundamental aspect of liquid crystal research. For hypothetical liquid crystals derived from this compound, the interplay of its structural components would dictate the mesophase behavior. The elongated structure resulting from the coupling of the benzene (B151609) ring with other aromatic units would promote the formation of either nematic or smectic phases.

The pentyloxy chain contributes to the molecular aspect ratio and introduces flexibility, which is crucial for the formation of mesophases over a usable temperature range. The length and branching of this alkoxy chain are known to significantly influence the type of mesophase; longer chains tend to favor the formation of more ordered smectic phases.

The following table illustrates the general relationship between terminal chain length and mesophase type in calamitic liquid crystals.

| Terminal Chain Length | Predominant Mesophase | Characteristics |

| Short (e.g., C1-C4) | Nematic | Molecules have long-range orientational order but no positional order. |

| Medium (e.g., C5-C8) | Nematic, Smectic A | A transition from purely nematic to also exhibiting smectic phases is often observed. |

| Long (e.g., >C8) | Smectic A, Smectic C | Increased intermolecular attractions from the longer chains promote layered structures. |

Influence of Molecular Architecture on Liquid Crystalline Behavior

The pentyloxy group, as a terminal chain, plays a vital role in disrupting crystal packing, which lowers the melting point and can broaden the temperature range of the liquid crystal phase. The flexibility of the pentyl chain allows the molecules to maintain the necessary orientational order of a liquid crystal while still possessing the fluidity of a liquid. The specific conformation of the pentyloxy chain can also influence the packing of the molecules in the mesophase, thereby affecting the phase transition temperatures.

Fluorine Substitution Effects on Mesogenic Properties

The incorporation of fluorine into a liquid crystal structure has profound and predictable effects on its mesogenic properties. rsc.org The small size of the fluorine atom allows it to be incorporated without significantly altering the molecular shape, while its high electronegativity introduces a strong dipole moment. rsc.org

In a liquid crystal derived from this compound, the lateral fluorine atom would introduce a dipole moment perpendicular to the long axis of the molecule. This can lead to several important modifications of the material's properties:

Reduced Melting Point: The steric effect of the fluorine atom can disrupt the crystalline packing of the molecules, often leading to a lower melting point and a broader liquid crystal phase range. rsc.org

Influence on Mesophase Type: Lateral fluorination can suppress the formation of smectic phases and favor the nematic phase. This is attributed to the steric hindrance caused by the fluorine atom, which disrupts the layered arrangement required for smectic phases.

Dielectric Anisotropy: The strong C-F bond dipole significantly affects the dielectric anisotropy (Δε) of the material. A lateral fluorine atom generally leads to a negative dielectric anisotropy, a property that is highly desirable for applications in vertically aligned (VA) liquid crystal displays. nih.gov

Viscosity: The introduction of fluorine can also influence the viscosity of the liquid crystal, which is a critical parameter for the switching speed of display devices.

The following table summarizes the general effects of lateral fluorine substitution on the properties of calamitic liquid crystals.

| Property | Effect of Lateral Fluorine Substitution | Rationale |

| Melting Point | Generally decreases | Disruption of crystal packing. |

| Smectic Phase Stability | Generally decreases | Steric hindrance to layered packing. |

| Nematic Phase Stability | Can be enhanced | Alteration of intermolecular forces. |

| Dielectric Anisotropy (Δε) | Becomes more negative | Introduction of a dipole perpendicular to the molecular long axis. |

Optoelectronic Material Precursors

The electronically active nature of aromatic compounds makes them ideal building blocks for organic semiconductors and other optoelectronic materials. The structure of this compound provides a foundation for the synthesis of conjugated polymers with tailored properties.

Synthesis of Poly(phenylene ethynylene)s Incorporating Pentyloxybenzene Units

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers known for their high photoluminescence quantum yields and good thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The solubility and processing characteristics of PPEs are often enhanced by the introduction of flexible side chains onto the phenylene units.

A derivative of this compound could serve as a precursor for a monomer used in the synthesis of PPEs. A plausible synthetic route would involve the conversion of the nitro group to other functional groups suitable for polymerization, such as halides or boronic esters, and the introduction of ethynyl (B1212043) groups. For example, the nitro group could be reduced to an amine, which is then diazotized and replaced with iodine or bromine. A subsequent Sonogashira cross-coupling reaction with a protected acetylene, followed by deprotection, would yield a diethynyl-functionalized monomer with a pentyloxy side chain.

The polymerization of such a monomer, typically with a dihalo-aromatic comonomer via a palladium-catalyzed cross-coupling reaction like the Sonogashira reaction, would produce a poly(phenylene ethynylene) with pendant pentyloxy groups. The pentyloxy side chains would impart solubility to the rigid polymer backbone, allowing for solution processing techniques such as spin-coating to fabricate thin films for electronic devices. The electronic properties of the resulting polymer would also be influenced by the electron-donating nature of the pentyloxy group.

Investigation of Aggregation-Induced Emission (AIE) Characteristics in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. chemrxiv.org This effect is often attributed to the restriction of intramolecular vibrations (RIV) in the aggregated state. chemrxiv.org While this compound itself is not an AIE-active molecule (an "AIEgen"), its derivatives hold potential for exhibiting such properties.

The incorporation of fluorine atoms into organic luminophores is a known strategy for developing materials with AIE characteristics. For instance, fluorinated macrocycles and distyrylbenzene (B1252955) derivatives have been shown to exhibit AIE, with intermolecular interactions involving fluorine playing a key role in their solid-state emission behavior. rsc.orgnih.gov Derivatives of this compound could be designed to incorporate structural motifs known to promote AIE, such as tetraphenylethylene (B103901) (TPE). By chemically modifying the core benzene ring, for example by replacing the nitro group with an AIE-active fragment, it is conceivable to create novel fluorinated compounds that display strong emission in the solid state. The pentyloxy group would further enhance solubility in organic solvents, a crucial property for processing and device fabrication, while the fluorine atom could influence the packing mode and intermolecular interactions in the aggregated state, thereby tuning the AIE performance.

Table 1: Potential AIE-Active Derivatives

| Derivative Structure | Key Feature for AIE | Potential Application |

|---|---|---|

| TPE-substituted benzene | Tetraphenylethylene core | Organic Light-Emitting Diodes (OLEDs) |

| Distyrylbenzene analog | Extended π-conjugation | Fluorescent sensors |

Precursors for Complex Macrocyclic and Polymeric Architectures

The distinct functional groups of this compound make it an ideal precursor for synthesizing complex macrocycles and polymers, where precise control over the final architecture is essential.

Cyclotriphosphazenes are inorganic heterocyclic compounds that can be functionalized with organic side groups to create materials with unique properties, such as liquid crystallinity and fire retardancy. nih.gov A common synthetic route to azo-based cyclotriphosphazenes involves the reaction of an amino-functionalized azo dye with hexachlorocyclotriphosphazene (HCCP).

This compound can serve as a key starting material in a multi-step synthesis to create such functionalized side arms. The process would typically involve the following steps:

Reduction: The nitro group of this compound is reduced to an amine, yielding 4-fluoro-2-(pentyloxy)aniline.

Diazotization and Coupling: The resulting aniline (B41778) is diazotized and coupled with a suitable aromatic compound (e.g., phenol) to form a fluorinated, pentyloxy-substituted azo dye intermediate.

Substitution Reaction: This azo intermediate, now containing a reactive group such as a hydroxyl or amino function, is reacted with HCCP. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the phosphazene ring, grafting the azo-containing side arms onto the inorganic core. mdpi.com

This synthetic strategy allows for the creation of hexasubstituted cyclotriphosphazene (B1200923) compounds where the properties are tuned by the fluoro and pentyloxy substituents. nih.govmdpi.com These groups can influence the liquid crystalline phase behavior and dielectric properties of the final material. mdpi.com

Table 2: Proposed Synthesis of Azo-Based Cyclotriphosphazene Side Arm

| Step | Reactant | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | This compound | 4-Fluoro-2-(pentyloxy)aniline | Introduce amino functionality |

| 2 | 4-Fluoro-2-(pentyloxy)aniline + Phenol (B47542) | Azo-phenol intermediate | Create the azo chromophore |

Phthalocyanines are large, aromatic macrocycles widely used as pigments, dyes, and functional materials in electronics and photomedicine. Their properties can be finely tuned by introducing substituents onto their peripheral benzene rings. Fluorinated phthalocyanines are of particular interest as their strong electron-withdrawing fluorine atoms can significantly alter the electronic characteristics of the macrocycle.

While not a direct precursor, this compound can be converted into a substituted phthalonitrile, the essential building block for phthalocyanine (B1677752) synthesis. A plausible synthetic pathway involves the transformation of the nitro group and the addition of a second nitrile group to the benzene ring. The resulting 3-fluoro-4-(pentyloxy)phthalonitrile could then undergo cyclotetramerization to yield an octa-substituted phthalocyanine. In this resulting macrocycle, the eight pentyloxy groups would enhance solubility, while the eight fluorine atoms would modify the electronic properties, influencing its absorption spectrum, redox potentials, and performance in applications such as organic solar cells or as photosensitizers.

Derivatization Strategies for Targeted Chemical Applications

The reactivity of the fluoro and nitro groups on the benzene ring allows for diverse derivatization strategies, enabling the creation of a wide array of molecules with tailored properties.

The core structure of this compound is amenable to several classes of reactions. A primary strategy is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the fluorine atom for displacement by various nucleophiles. This reaction is analogous to the use of reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene for the derivatization of amino acids. researchgate.netmdpi.com

By reacting this compound with different nucleophiles, a library of derivatives can be synthesized:

With Amines: Produces N-substituted 4-nitro-2-(pentyloxy)anilines.

With Thiols: Yields thioethers.

With Alkoxides/Phenoxides: Forms diaryl ethers.

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reaction). These derivatization pathways allow for the systematic modification of the compound's electronic and steric properties for specific applications.